Cas no 329795-83-7 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide
- 329795-83-7
- Oprea1_191337
- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)acetamide
- SR-01000500024-1
- SR-01000500024
- F1065-0583
- AKOS000569113
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
- 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
- AKOS016318586
-
- インチ: 1S/C20H21N3O2S/c24-19(13-18-20(25)22-16-5-1-2-6-17(16)26-18)21-14-7-9-15(10-8-14)23-11-3-4-12-23/h1-2,5-10,18H,3-4,11-13H2,(H,21,24)(H,22,25)
- InChIKey: FNWMYJYGZFJIOR-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2NC(C1CC(NC1C=CC(=CC=1)N1CCCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 367.13544809g/mol
- どういたいしつりょう: 367.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1065-0583-5mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-30mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-2μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-10mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-50mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-10μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-20mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-4mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-15mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1065-0583-40mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |
329795-83-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 関連文献
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2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamideに関する追加情報
Introduction to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide (CAS No. 329795-83-7)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide, identified by the CAS number 329795-83-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic structures that have garnered considerable attention due to their potential biological activities and mechanistic insights into various biochemical pathways. The presence of both benzothiazine and pyrrolidine moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
The benzothiazine core is a well-known scaffold in medicinal chemistry, often incorporated into molecules targeting neurological disorders, inflammation, and metabolic diseases. Its structural features contribute to the compound's ability to interact with enzymes and receptors in a highly specific manner. In particular, the 3-oxo group within the benzothiazine ring enhances the electrophilicity of the molecule, facilitating reactions that are crucial for its biological activity. This feature has been exploited in the design of molecules that exhibit inhibitory effects on certain enzymes involved in disease pathways.
Complementing the benzothiazine moiety is the pyrrolidine group, which is frequently found in bioactive molecules due to its ability to mimic natural amino acid structures and form stable hydrogen bonds with biological targets. The N-4-(pyrrolidin-1-yl)phenylacetamide part of the compound’s name highlights its extended aromatic system, which can contribute to improved solubility and bioavailability. This aromatic extension also provides additional sites for interaction with biological targets, potentially enhancing the compound's efficacy.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies suggest that the benzothiazine ring interacts with polar residues in protein active sites, while the pyrrolidine moiety forms critical hydrogen bonds with key amino acid side chains. These interactions are believed to contribute to the compound's observed pharmacological effects, particularly in contexts involving enzyme inhibition or receptor modulation.
The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as multi-step organic synthesis combined with catalytic transformations have been employed to construct the desired framework with high yield and purity. These advancements are crucial for enabling further preclinical and clinical investigations.
In terms of biological activity, preliminary studies indicate that this compound exhibits potential therapeutic effects in several disease models. For instance, its interaction with enzymes involved in inflammatory pathways suggests a possible role in managing conditions such as arthritis or inflammatory bowel disease. Additionally, its ability to modulate neurotransmitter systems makes it an attractive candidate for exploring treatments related to neurological disorders like Alzheimer's disease or Parkinson's disease.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the evaluation of this compound's pharmacological profile. HTS allows for rapid testing against large libraries of biological targets, while structure-based design leverages computational models to optimize interactions with specific receptors or enzymes. These approaches have been instrumental in identifying lead compounds that exhibit high affinity and selectivity for their intended targets.
Future research directions for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-y)phenylacetamide may include exploring its mechanism of action in greater detail through biochemical assays and cellular studies. Understanding how this compound interacts with biological systems at a molecular level will provide valuable insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its pharmacokinetic properties will be essential for assessing its suitability for clinical development.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 2-(3 oxo 3 4 dihydro 2H 1 4 benzothiazin 2 yl) N 4 (pyrrolidin 1 yl phenylacetamide) exemplifies how integrating knowledge from multiple scientific domains can lead to innovative therapeutic solutions. As research progresses, this compound holds promise not only as a standalone therapeutic agent but also as a starting point for derivative development aimed at improving efficacy or reducing side effects.
In conclusion, 2 (3 oxo 3 4 dihydro 2H 1 4 benzothiazin 2 yl) N 4 (pyrrolidin 1 yl phenylacetamide) (CAS No. 32979583) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with significant therapeutic potential. Its unique combination of functional groups positions it as a valuable tool for exploring new drug targets and developing next-generation pharmaceuticals. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases worldwide.
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